1-(1-(3-(4-氯-3-氟苯基)丙酰基)氮杂环丁烷-3-基)吡咯啉-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an azetidin ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and azetidin rings. These rings can undergo various chemical reactions, including ring-opening reactions, substitutions, and additions .科学研究应用
合成化学与光物理行为
- 非对称有机硼配合物的合成与光物理行为:开发出一系列显示出强紫外-可见吸收和高荧光量子产率的非对称有机硼配合物。由于这些配合物增强的水溶性和很强的发射特性,它们在生物正交化学中具有潜在的用途,表明在生物成像和分子探针中的应用 (Garre 等人,2019)。
生物转化和药物代谢
- β-分泌酶抑制剂的生物转化:对 β-分泌酶抑制剂的代谢过程的研究揭示了复杂的生物转化途径,包括开环和收缩,突出了理解药物代谢对于治疗应用的重要性 (Lindgren 等人,2013)。
生物活性
抗菌、抗真菌、抗疟疾和抗结核研究:通过 1,3-偶极环加成合成的螺[吡咯烷-2,3'-氧吲哚] 对各种病原体表现出显着的体外活性。这项工作强调了此类化合物在开发新的传染病治疗剂中的潜力 (Haddad 等人,2015)。
嘧啶基吡唑衍生物的抗肿瘤活性:新型嘧啶基吡唑衍生物已证明对肿瘤细胞系具有有效的细胞毒性和体内抗肿瘤活性,表明它们在癌症治疗中的潜力 (Naito 等人,2005)。
未来方向
属性
IUPAC Name |
1-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3/c17-12-3-1-10(7-13(12)18)2-4-14(21)19-8-11(9-19)20-15(22)5-6-16(20)23/h1,3,7,11H,2,4-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZUIRKCLUDMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。